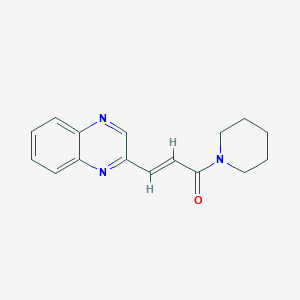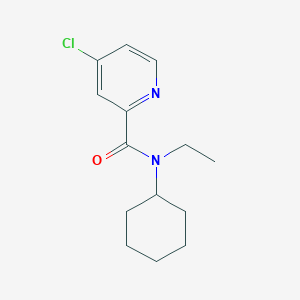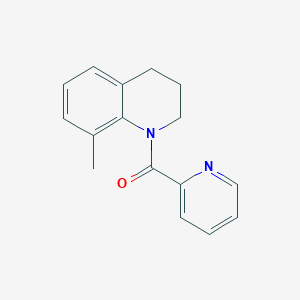
(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone, also known as LY-341495, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of selective metabotropic glutamate receptor (mGluR) antagonists, which have been shown to modulate the activity of the glutamatergic system in the brain.
科学的研究の応用
(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. Specifically, it has been shown to be a potent and selective antagonist of the mGluR2/3 receptors, which are involved in the regulation of glutamate release in the brain. This makes it a promising candidate for the treatment of conditions such as depression, anxiety, and schizophrenia.
作用機序
The mechanism of action of (8-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone involves its ability to selectively block the activity of the mGluR2/3 receptors. These receptors are located presynaptically on glutamatergic neurons and are involved in the regulation of glutamate release. By blocking these receptors, (8-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone reduces the amount of glutamate released into the synapse, which can have a modulatory effect on the activity of other neurotransmitter systems.
Biochemical and Physiological Effects:
Studies have shown that (8-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone has a number of biochemical and physiological effects in the brain. Specifically, it has been shown to reduce the activity of the glutamatergic system, which can have downstream effects on other neurotransmitter systems. It has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses.
実験室実験の利点と制限
One of the main advantages of using (8-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone in lab experiments is its high selectivity for the mGluR2/3 receptors. This makes it a useful tool for studying the role of these receptors in various neurological and psychiatric disorders. However, one limitation of using this compound is that it is not very water-soluble, which can make it difficult to administer in some experimental paradigms.
将来の方向性
There are a number of future directions for research on (8-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone. One area of interest is its potential therapeutic applications in conditions such as depression, anxiety, and schizophrenia. Another area of interest is its role in modulating the activity of the HPA axis, which could have implications for stress-related disorders. Additionally, further research is needed to fully understand the downstream effects of blocking the mGluR2/3 receptors and how this could be exploited for therapeutic purposes.
合成法
The synthesis of (8-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone involves a multi-step process that has been described in the literature. The first step involves the reaction of 2-bromo-5-methylpyridine with 4-methoxyphenylmagnesium bromide to form the corresponding Grignard reagent. This reagent is then reacted with 2-(4-chlorobenzoyl)quinoline to form the desired product. The final compound is then purified using column chromatography to obtain a high yield and purity.
特性
IUPAC Name |
(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-12-6-4-7-13-8-5-11-18(15(12)13)16(19)14-9-2-3-10-17-14/h2-4,6-7,9-10H,5,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRZAGYFFQZKMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CCCN2C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

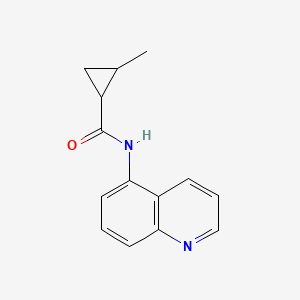
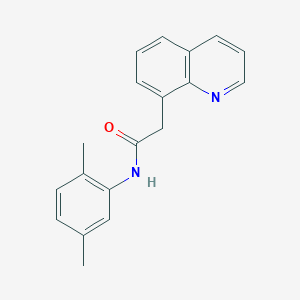
![1-[(2-chlorophenyl)methyl]-N,N-dimethylpyrazole-4-carboxamide](/img/structure/B7505750.png)
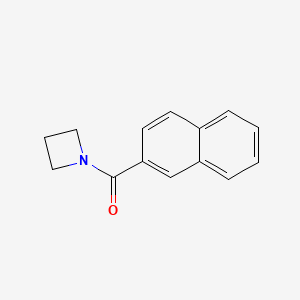
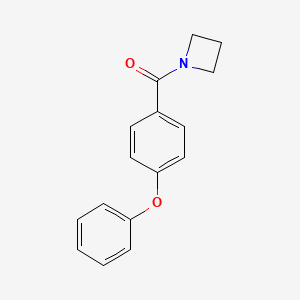
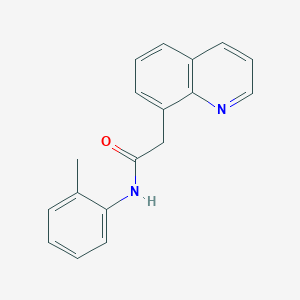
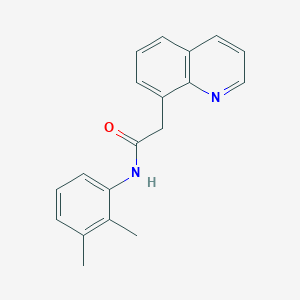
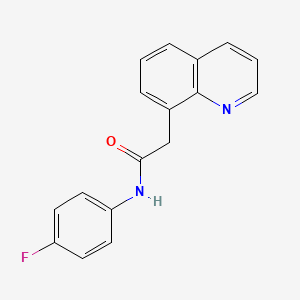

![N-[1-(2-fluorophenyl)ethyl]pyridine-4-carboxamide](/img/structure/B7505795.png)
![N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7505801.png)
